molecular formula C9H9BrO2 B1374227 5-Bromo-2-methoxy-4-methylbenzaldehyde CAS No. 923281-67-8

5-Bromo-2-methoxy-4-methylbenzaldehyde

Cat. No.: B1374227
CAS No.: 923281-67-8
M. Wt: 229.07 g/mol
InChI Key: XPPKFEJWOOFGIK-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylbenzaldehyde: is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, featuring a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde typically involves the bromination of 2-methoxy-4-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-methoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed.

Major Products:

    Oxidation: 5-Bromo-2-methoxy-4-methylbenzoic acid.

    Reduction: 5-Bromo-2-methoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxy-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 5-Bromo-2,4-dimethoxybenzaldehyde
  • 2-Bromo-4-methoxybenzaldehyde

Comparison: 5-Bromo-2-methoxy-4-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a methyl group. This combination of substituents imparts distinct chemical properties, making it suitable for specific synthetic applications that other similar compounds may not fulfill.

Properties

IUPAC Name

5-bromo-2-methoxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKFEJWOOFGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734886
Record name 5-Bromo-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923281-67-8
Record name 5-Bromo-2-methoxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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